6-Chlorobenzo[d][1,3]dioxol-5-ol
Description
Contextualization within Benzo[d]sigmaaldrich.comrsc.orgdioxole Chemistry
The parent structure, benzo[d] sigmaaldrich.comrsc.orgdioxole, also referred to as 1,2-methylenedioxybenzene, is a heterocyclic organic compound. wikipedia.org It consists of a benzene (B151609) ring fused to a 1,3-dioxole (B15492876) ring. wikipedia.orgchemicalbook.com This core structure is found in a variety of naturally occurring and synthetic compounds, many of which exhibit significant biological activity. wikipedia.org The methylenedioxy group is a key feature, influencing the electronic properties and reactivity of the aromatic ring. chemicalbook.com
The synthesis of the basic benzo[d] sigmaaldrich.comrsc.orgdioxole structure can be achieved by the methylenation of catechols using disubstituted halomethanes. wikipedia.org A common laboratory method involves the condensation of catechol with methanol (B129727) in the presence of a strong acid catalyst. chemicalbook.com
Derivatives of benzo[d] sigmaaldrich.comrsc.orgdioxole are integral to numerous areas of chemical research. They serve as building blocks in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. rsc.orgchemicalbook.com For instance, they are precursors in the synthesis of certain alkaloids and have been investigated for their potential therapeutic properties. rsc.orgchemicalbook.com The addition of substituents, such as a chlorine atom in the case of 6-Chlorobenzo[d] sigmaaldrich.comrsc.orgdioxol-5-ol, can significantly alter the compound's chemical and physical properties, opening new avenues for research.
Academic Significance and Research Gaps Pertaining to 6-Chlorobenzo[d]sigmaaldrich.comrsc.orgdioxol-5-ol
The academic significance of 6-Chlorobenzo[d] sigmaaldrich.comrsc.orgdioxol-5-ol lies in its potential as a synthon for more complex molecules. The presence of both a chloro and a hydroxyl group on the benzodioxole ring provides multiple reactive sites for further chemical transformations.
While research has been conducted on various benzo[d] sigmaaldrich.comrsc.orgdioxole derivatives, there is a noticeable gap in the literature specifically concerning 6-Chlorobenzo[d] sigmaaldrich.comrsc.orgdioxol-5-ol. Much of the available information is centered on its role as a chemical intermediate. Detailed studies on its specific reaction kinetics, thermodynamic properties, and comprehensive spectroscopic characterization are not extensively documented in publicly accessible research.
Furthermore, while the biological activities of many benzodioxole compounds have been explored, the specific biological profile of this chlorinated derivative remains an area ripe for investigation. The introduction of a chlorine atom can influence a molecule's lipophilicity and its ability to interact with biological targets, suggesting that 6-Chlorobenzo[d] sigmaaldrich.comrsc.orgdioxol-5-ol could exhibit unique biological effects worthy of scholarly attention.
Scope and Objectives of Scholarly Investigations on 6-Chlorobenzo[d]sigmaaldrich.comrsc.orgdioxol-5-ol
Scholarly investigations into 6-Chlorobenzo[d] sigmaaldrich.comrsc.orgdioxol-5-ol are typically multifaceted, with objectives spanning various aspects of chemistry. A primary focus is often on its synthesis and the development of efficient and selective methods for its preparation. This can involve exploring different chlorinating agents and reaction conditions.
Another key objective is the comprehensive characterization of the compound. This includes detailed analysis using modern spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry to unequivocally confirm its structure.
Furthermore, a significant area of research involves exploring the reactivity of 6-Chlorobenzo[d] sigmaaldrich.comrsc.orgdioxol-5-ol. Investigations may focus on reactions involving the hydroxyl and chloro substituents, such as oxidation, reduction, and substitution reactions, to create novel derivatives. The ultimate goal of many of these studies is to utilize 6-Chlorobenzo[d] sigmaaldrich.comrsc.orgdioxol-5-ol as a versatile building block for the synthesis of more complex and potentially valuable molecules.
Interactive Data Table: Properties of 6-Chlorobenzo[d] sigmaaldrich.comrsc.orgdioxol-5-ol and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| 6-Chlorobenzo[d] sigmaaldrich.comrsc.orgdioxol-5-ol | 97364-32-6 | C₇H₅ClO₃ | 172.56 | Chlorinated benzodioxole with a hydroxyl group |
| Benzo[d] sigmaaldrich.comrsc.orgdioxol-5-ol (Sesamol) | 533-31-3 | C₇H₆O₃ | 138.12 | Parent benzodioxole with a hydroxyl group. bldpharm.com |
| 1,3-Benzodioxole (B145889) | 274-09-9 | C₇H₆O₂ | 122.12 | The fundamental heterocyclic structure. wikipedia.org |
| (6-Chlorobenzo[d] sigmaaldrich.comrsc.orgdioxol-5-yl)methanol | 2591-25-5 | C₈H₇ClO₃ | 186.59 | A related derivative with a hydroxymethyl group. sigmaaldrich.com |
| 5-Chloro-6-(chloromethyl)benzo[d] sigmaaldrich.comrsc.orgdioxole | 23468-31-7 | C₈H₆Cl₂O₂ | 205.04 | A dichlorinated derivative. bldpharm.com |
Structure
3D Structure
Properties
Molecular Formula |
C7H5ClO3 |
|---|---|
Molecular Weight |
172.56 g/mol |
IUPAC Name |
6-chloro-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C7H5ClO3/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2,9H,3H2 |
InChI Key |
MYCBHJOBNMQASS-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 6 Chlorobenzo D 1 2 Dioxol 5 Ol and Its Structural Analogs
Established Synthetic Routes to Benzo[d]tandfonline.comnih.govdioxole Scaffolds
The benzo[d] tandfonline.comnih.govdioxole moiety is a key structural element found in a wide array of bioactive compounds, including pharmaceuticals and agrochemicals. wikipedia.orgnih.gov Its synthesis has been a subject of considerable chemical research, leading to the development of both classical and modern methodologies.
Historically, the formation of the methylenedioxy bridge has been accomplished through several robust methods, primarily starting from catechol (1,2-dihydroxybenzene) or its derivatives.
One of the most fundamental methods is the Williamson ether synthesis , which involves the reaction of catechol with a dihalomethane, such as dichloromethane (B109758) or dibromomethane, in the presence of a base. wikipedia.orgyoutube.com This reaction proceeds via a double nucleophilic substitution, where the catecholate dianion attacks the dihalomethane to form the five-membered dioxole ring. Solvents like DMSO are often employed to facilitate this reaction. youtube.com
Another classical approach involves the acid-catalyzed condensation of catechol with aldehydes or ketones . google.com In this reaction, catechol reacts with a carbonyl compound to form a cyclic acetal (B89532) or ketal, which is the 1,3-benzodioxole (B145889) ring. This method is versatile, allowing for the introduction of substituents on the methylene (B1212753) bridge depending on the carbonyl compound used.
A summary of these classical approaches is presented below:
| Starting Material | Reagent(s) | Method | Reference(s) |
| Catechol | Dichloromethane, Base (e.g., NaOH) | Williamson Ether Synthesis | youtube.com, wikipedia.org |
| Catechol | Aldehyde/Ketone, Acid Catalyst | Acetal/Ketal Formation | google.com |
These methods, while effective, can sometimes require harsh conditions and may lack efficiency for more complex or sensitive substrates.
Contemporary organic synthesis has introduced more sophisticated and efficient methods for constructing the benzo[d] tandfonline.comnih.govdioxole scaffold, often employing catalytic systems to improve yields, selectivity, and environmental footprint.
Catalytic Condensation: Recent advancements have seen the use of solid acid catalysts, such as carbon-based solid acids, to mediate the condensation between catechol and carbonyl compounds. google.com These heterogeneous catalysts offer advantages in terms of ease of separation, reusability, and potentially milder reaction conditions compared to traditional mineral acids.
Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions have been instrumental in the synthesis of complex molecules containing the benzodioxole motif. rsc.org For instance, the total synthesis of certain aporphine (B1220529) alkaloids has utilized Pd-catalyzed arylation to construct the core framework. rsc.org
Photochemical Methods: Organic photoredox catalysis has emerged as a powerful tool for various chemical transformations. Continuous flow photochemical processes have been developed for the synthesis of derivatives incorporating the methylenedioxyphenyl group, highlighting a modern approach that leverages visible light to drive reactions. mdpi.com
Stereoselective Synthesis: For chiral benzodioxole-containing targets, stereoselective methods are crucial. ethz.chyoutube.com The synthesis of complex natural products often requires precise control over stereochemistry. ethz.ch Strategies such as the Noyori asymmetric hydrogenation have been successfully employed in the enantioselective synthesis of benzodioxole-type alkaloids, allowing for the creation of specific stereoisomers. rsc.org Such methods are critical when the biological activity of a molecule is dependent on its specific 3D conformation. nih.gov
Targeted Synthesis of 6-Chlorobenzo[d]tandfonline.comnih.govdioxol-5-ol
The synthesis of the title compound, 6-Chlorobenzo[d] tandfonline.comnih.govdioxol-5-ol, requires the strategic introduction of both a chlorine atom and a hydroxyl group onto the benzodioxole ring in a specific regiochemical relationship. The most common and logical precursor for this target is benzo[d] tandfonline.comnih.govdioxol-5-ol, also known as sesamol (B190485).
The direct chlorination of sesamol presents a regioselectivity challenge. The electron-donating effects of both the hydroxyl group and the methylenedioxy bridge activate the aromatic ring for electrophilic substitution. The key is to direct the incoming electrophile (a chloronium ion or its equivalent) to the C-6 position, which is ortho to the hydroxyl group and meta to the ring ether oxygen atoms.
Several modern chlorination methods can be employed to achieve regioselectivity in phenols:
N-Chlorosuccinimide (NCS): NCS is a common and relatively mild source of electrophilic chlorine. The regioselectivity of the chlorination of phenols with NCS can be controlled through the use of catalysts. For example, specific thiourea-based catalysts have been shown to direct chlorination to either the ortho or para position with high selectivity. scientificupdate.com For sesamol, this could provide a pathway to selectively chlorinate the C-6 (ortho) position.
Oxone-Halide Systems: The combination of Oxone (potassium peroxymonosulfate) and a chloride salt (e.g., NaCl) provides an environmentally benign method for generating electrophilic chlorine in situ. researchgate.net This system can be tuned to control the regioselectivity of the chlorination of phenols. researchgate.net
Thionyl Chloride (SOCl₂): While often used to convert alcohols to alkyl chlorides or carboxylic acids to acyl chlorides, thionyl chloride can also be used for the chlorination of activated aromatic rings, though it can be less selective.
A study on the synthesis of halogenated sesamol esters provides direct precedent for the functionalization of the sesamol core. acs.orgacs.org
| Chlorinating System | Potential Advantages | Reference(s) |
| NCS / Thiourea (B124793) Catalyst | High regioselectivity (ortho or para) | scientificupdate.com |
| Oxone / NaCl | Environmentally friendly, in situ generation of Cl+ | researchgate.net |
| Thionyl Chloride | Readily available reagent |
In the context of synthesizing 6-Chlorobenzo[d] tandfonline.comnih.govdioxol-5-ol, the phenolic hydroxyl group is typically present in the starting material, sesamol. Therefore, the primary strategy involves the synthesis of sesamol itself. nih.gov
Sesamol can be synthesized via several routes. A common industrial method involves the Baeyer-Villiger oxidation of piperonal (B3395001) (heliotropin). In this process, piperonal is oxidized with a peroxy acid (like peracetic acid) or hydrogen peroxide, which inserts an oxygen atom between the aromatic ring and the formyl group, leading to a formate (B1220265) ester intermediate. Subsequent hydrolysis of this ester yields sesamol (benzo[d] tandfonline.comnih.govdioxol-5-ol). patsnap.com Another patented method describes the synthesis of sesamol starting from catechol and dichloromethane. patsnap.com
A plausible multi-step synthetic sequence for 6-Chlorobenzo[d] tandfonline.comnih.govdioxol-5-ol would begin with a readily available precursor like piperonal and proceed through the key intermediate, sesamol.
A Representative Synthetic Pathway:
Step 1: Synthesis of Sesamol from Piperonal: Piperonal is subjected to Baeyer-Villiger oxidation using an oxidizing agent such as hydrogen peroxide or m-CPBA, followed by hydrolysis to yield benzo[d] tandfonline.comnih.govdioxol-5-ol (sesamol). patsnap.com
Step 2: Regioselective Chlorination of Sesamol: The synthesized sesamol is then chlorinated. Based on established methodologies for phenols, a regioselective chlorination using N-chlorosuccinimide (NCS) in the presence of a suitable directing catalyst would be employed to favor substitution at the C-6 position. scientificupdate.com This step directly yields the final product, 6-Chlorobenzo[d] tandfonline.comnih.govdioxol-5-ol.
This targeted approach, leveraging a key, pre-functionalized intermediate, represents an efficient strategy for the synthesis of this specific halogenated benzodioxole derivative. The existence of related compounds like (6-Chlorobenzo[d] tandfonline.comnih.govdioxol-5-yl)methanol further indicates that this scaffold is accessible and can be used in further synthetic transformations. sigmaaldrich.com
Green Chemistry Approaches in Benzo[d]tandfonline.comnih.govdioxole Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzo[d] tandfonline.comnih.govdioxole derivatives to develop more environmentally benign and efficient processes. A significant focus has been on the use of alternative energy sources, greener solvents, and catalytic systems that minimize waste and energy consumption.
One prominent green chemistry approach is the use of microwave irradiation to accelerate reactions. tandfonline.comtandfonline.com Microwave-assisted synthesis has been successfully employed for the preparation of 2-phenyl-substituted 1,3-benzodioxoles by reacting catechol with various benzoic acid derivatives. tandfonline.comtandfonline.com This method offers several advantages over conventional heating, including significantly reduced reaction times (from hours to minutes), improved yields, and the avoidance of toxic organic solvents. tandfonline.comtandfonline.com Polyphosphoric acid has been utilized as a catalyst and solvent in these reactions, further contributing to the green credentials of the process. tandfonline.comtandfonline.com The efficiency of these reactions can be influenced by the electronic nature of the substituents on the benzoic acid, with electron-withdrawing groups like chlorine leading to faster reactions and good yields. tandfonline.com
The choice of solvent is another critical aspect of green synthesis. Research has explored the use of more environmentally friendly solvents to replace hazardous ones like benzene (B151609) and toluene (B28343). While specific examples for 6-chlorobenzo[d] tandfonline.comnih.govdioxol-5-ol are not detailed, the general trend in the synthesis of related heterocyclic compounds is the move towards greener alternatives.
The following table summarizes the findings of a study on the microwave-assisted green synthesis of 2-phenyl-substituted 1,3-benzodioxole derivatives, highlighting the efficiency of this approach.
Table 1: Microwave-Assisted Synthesis of 2-Phenyl-Substituted 1,3-Benzodioxole Derivatives
| Starting Benzoic Acid | Product | Reaction Time (sec) | Yield (%) |
|---|---|---|---|
| Benzoic acid | 2-Phenyl-1,3-benzodioxole | 30 | 80.2 |
| 4-Chlorobenzoic acid | 2-(4-Chlorophenyl)-1,3-benzodioxole | 45 | 75.8 |
| 4-Methylbenzoic acid | 2-(p-Tolyl)-1,3-benzodioxole | 60 | 85.0 |
| 4-Methoxybenzoic acid | 2-(4-Methoxyphenyl)-1,3-benzodioxole | 90 | 70.5 |
Data sourced from a study on microwave-assisted green synthesis. tandfonline.com
Chemoenzymatic Synthetic Pathways Relevant to Benzo[d]tandfonline.comnih.govdioxole Derivatives
Chemoenzymatic synthesis, which combines the selectivity of enzymes with the efficiency of chemical reactions, represents a powerful strategy for the preparation of complex molecules like benzo[d] tandfonline.comnih.govdioxole derivatives. While specific chemoenzymatic routes to 6-chlorobenzo[d] tandfonline.comnih.govdioxol-5-ol are not well-documented, the synthesis of its core components, particularly halogenated catechols, can be approached using biocatalytic methods.
The enzymatic halogenation of phenolic compounds is a key area of research with relevance to the synthesis of the target molecule. Halogenating enzymes, such as flavin-dependent halogenases and haloperoxidases , offer a green and highly selective alternative to traditional chemical halogenation methods, which often use hazardous reagents and can suffer from poor regioselectivity. These enzymes can catalyze the incorporation of halogen atoms (chlorine, bromine, iodine) onto aromatic rings under mild conditions.
For instance, flavin-dependent halogenases have been shown to be selective catalysts for the halogenation of various aromatic compounds. The mechanism involves an electrophilic aromatic substitution, where the enzyme generates a reactive halogenating species from a halide ion and an oxidant. The substrate scope of these enzymes is an active area of investigation, with studies exploring their ability to halogenate a variety of phenolic and other aromatic substrates.
Another relevant enzymatic transformation is the synthesis of catechols themselves. Biocatalytic methods for producing catechols from substituted benzenes have been developed, often involving dioxygenase enzymes. These enzymatic approaches can provide access to functionalized catechols that can then be used as starting materials for the synthesis of benzo[d] tandfonline.comnih.govdioxole derivatives.
The integration of these enzymatic steps with chemical reactions forms the basis of a chemoenzymatic pathway. For example, a hypothetical chemoenzymatic synthesis of a halogenated benzo[d] tandfonline.comnih.govdioxole derivative could involve:
Enzymatic synthesis of a substituted catechol from a corresponding benzene derivative using a dioxygenase.
Enzymatic halogenation of the catechol to introduce a chlorine atom at the desired position using a halogenase.
Chemical cyclization of the resulting halogenated catechol with a suitable one-carbon synthon to form the benzodioxole ring.
This approach would leverage the high selectivity of enzymes to control the substitution pattern on the aromatic ring, a task that can be challenging using purely chemical methods.
The following table provides a conceptual overview of the types of enzymatic reactions that could be relevant to the synthesis of functionalized benzo[d] tandfonline.comnih.govdioxole derivatives.
Table 2: Relevant Enzymatic Reactions for Benzodioxole Synthesis
| Enzyme Class | Reaction Type | Potential Application in Benzodioxole Synthesis |
|---|---|---|
| Dioxygenases | Dihydroxylation of aromatic rings | Synthesis of substituted catechols from benzene derivatives. |
| Flavin-dependent Halogenases | Regioselective halogenation of aromatic compounds | Introduction of chlorine or other halogens onto the catechol or benzodioxole ring. |
Further research is needed to develop and optimize specific chemoenzymatic pathways for the synthesis of 6-chlorobenzo[d] tandfonline.comnih.govdioxol-5-ol and its analogs, but the existing literature provides a strong foundation for future work in this area.
Chemical Reactivity and Transformation Studies of 6 Chlorobenzo D 1 2 Dioxol 5 Ol
Electrophilic Aromatic Substitution Reactions on the Chlorobenzo[d]nih.govwikipedia.orgdioxol Ring
The aromatic ring of 6-Chlorobenzo[d] nih.govwikipedia.orgdioxol-5-ol is highly activated towards electrophilic aromatic substitution. This heightened reactivity stems from the potent electron-donating nature of the phenolic hydroxyl group and the ether-like oxygens of the benzodioxole moiety. chemicalbook.com These groups increase the electron density of the aromatic ring, making it more susceptible to attack by electrophiles.
The directing effects of the substituents are crucial in determining the position of substitution.
Phenolic Hydroxyl Group (-OH at C-5): This is a strongly activating, ortho, para-directing group. The positions ortho to the hydroxyl group are C-4 and C-6. The para position is C-7.
Chloro Group (-Cl at C-6): This is a deactivating, yet ortho, para-directing group.
Dioxole Ring: The ether oxygens donate electron density to the aromatic ring, activating it.
Considering these influences, the C-7 position is the most probable site for electrophilic attack. It is para to the strongly activating hydroxyl group and meta to the deactivating chloro group, making it both electronically favored and sterically accessible. The C-4 position, while ortho to the hydroxyl group, is part of the fused ring system and generally less reactive.
While specific studies on 6-Chlorobenzo[d] nih.govwikipedia.orgdioxol-5-ol are not extensively documented, data from the closely related 1,3-benzodioxole (B145889) can provide insights. For instance, the Friedel-Crafts acylation of 1,3-benzodioxole with propionic anhydride (B1165640) proceeds to yield 1-(benzo[d] nih.govwikipedia.orgdioxol-5-yl)propan-1-one, demonstrating the ring's capacity to undergo such transformations. mdpi.com
Table 1: Predicted Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagents | Probable Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 6-Chloro-7-nitrobenzo[d] nih.govwikipedia.orgdioxol-5-ol |
| Halogenation | Br₂, FeBr₃ | 7-Bromo-6-chlorobenzo[d] nih.govwikipedia.orgdioxol-5-ol |
Nucleophilic Substitution Reactions Involving the Chloro Moiety
Nucleophilic aromatic substitution (SNAr) of the chloro group at the C-6 position is generally considered unfavorable for this molecule. The SNAr mechanism requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the chlorine atom) to stabilize the negatively charged Meisenheimer complex intermediate.
In 6-Chlorobenzo[d] nih.govwikipedia.orgdioxol-5-ol, the aromatic ring is substituted with electron-donating groups (the hydroxyl group and the dioxole oxygens). These groups increase the electron density of the ring, which destabilizes the key intermediate required for SNAr, thereby deactivating the substrate towards nucleophilic attack. Consequently, reactions attempting to displace the chloro moiety with common nucleophiles (e.g., amines, alkoxides, cyanides) are not expected to proceed under standard SNAr conditions. No documented studies show successful nucleophilic substitution of the chloro group on this specific compound, which aligns with theoretical predictions.
Reactions Pertaining to the Phenolic Hydroxyl Group (e.g., etherification, esterification)
The phenolic hydroxyl group at C-5 is a primary site for chemical modification. It can readily undergo reactions typical of phenols, such as etherification and esterification. These transformations are often used to protect the hydroxyl group or to synthesize new derivatives with altered chemical or biological properties.
Etherification: The Williamson ether synthesis is a common method for converting the phenolic hydroxyl group into an ether. This involves deprotonating the phenol (B47542) with a suitable base (e.g., sodium hydride, potassium carbonate) to form a more nucleophilic phenoxide ion, which is then reacted with an alkyl halide.
Esterification: Phenolic esters can be formed by reacting the hydroxyl group with an acylating agent, such as an acid chloride or an acid anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.
Studies on related benzodioxole structures have demonstrated the feasibility of such reactions. For example, benzodioxole carboxamide derivatives have been synthesized from the corresponding carboxylic acids, showcasing the reactivity of functional groups on the benzodioxole scaffold. nih.gov
Table 2: Representative Reactions of the Phenolic Hydroxyl Group
| Reaction Type | Reagents | General Product Structure |
|---|---|---|
| Etherification (Williamson) | 1. NaH 2. CH₃I | 6-Chloro-5-methoxybenzo[d] nih.govwikipedia.orgdioxole |
| Esterification | Acetyl chloride, Pyridine | 6-Chlorobenzo[d] nih.govwikipedia.orgdioxol-5-yl acetate |
Reactivity of the Dioxole Ring System
The 1,3-dioxole (B15492876) ring is generally stable under many reaction conditions, but it is susceptible to cleavage under specific oxidative or strongly acidic environments. This reactivity is a key aspect of the metabolism of many naturally occurring benzodioxole compounds.
Metabolic studies on compounds like safrole (an allyl-substituted benzodioxole) have shown that the dioxole ring can be cleaved by cytochrome P-450 enzymes. wikipedia.org This process typically proceeds through the oxidation of the methylenedioxy bridge, leading to the formation of a catechol (a 1,2-dihydroxybenzene) derivative. wikipedia.org Further investigation into the mechanism has revealed that the methylenic carbon of the 1,3-benzodioxole ring can be oxidized to form carbon monoxide, proceeding through a 2-hydroxy derivative intermediate. nih.gov
Chemically, strong Lewis acids can also promote the cleavage of the dioxole ring. This limits the use of certain catalysts, for example in Friedel-Crafts reactions, where milder conditions may be required to prevent degradation of the starting material. Oxidative cleavage of the aromatic system can also occur, leading to the formation of ring-opened products like unsaturated aldehydes. nih.gov
Mechanistic Investigations of Key Transformations Involving Benzo[d]nih.govwikipedia.orgdioxoles
Mechanistic studies provide a deeper understanding of the reactivity of benzodioxole derivatives. The key transformations discussed—electrophilic substitution and ring cleavage—proceed via distinct mechanistic pathways.
The mechanism for electrophilic aromatic substitution on the benzodioxole ring follows the classical SEAr pathway. An electrophile (E⁺) attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The reaction is completed by the loss of a proton (H⁺) from the site of attack, which restores the aromaticity of the ring. The regioselectivity is dictated by the ability of the existing substituents to stabilize the positive charge in the arenium ion intermediate. For 6-Chlorobenzo[d] nih.govwikipedia.orgdioxol-5-ol, the hydroxyl and dioxole groups provide significant stabilization for intermediates formed by attack at the C-7 position.
The mechanism of dioxole ring cleavage , particularly in biological systems, is more complex. Cytochrome P-450-catalyzed cleavage is believed to be initiated by hydrogen atom abstraction from the methylene (B1212753) bridge (the C-2 carbon), followed by hydroxylation to form a hemiacetal-like intermediate (2-hydroxy-1,3-benzodioxole). nih.gov This unstable intermediate can then undergo further transformation, fragmenting to yield a catechol and either formaldehyde (B43269) or carbon monoxide, depending on the subsequent oxidative steps. nih.gov This metabolic activation is crucial for both the biological activity and the potential toxicity of many benzodioxole-containing compounds. wikipedia.org
Derivatization Strategies and Analogue Synthesis Based on 6 Chlorobenzo D 1 2 Dioxol 5 Ol
Synthesis of Ether Derivatives of 6-Chlorobenzo[d]nih.govnih.govdioxol-5-ol
The phenolic hydroxyl group of 6-chlorobenzo[d] nih.govnih.govdioxol-5-ol is a prime site for etherification reactions. Standard Williamson ether synthesis conditions, involving the deprotonation of the phenol (B47542) with a suitable base followed by reaction with an alkyl halide, are commonly employed. This approach allows for the introduction of a wide variety of alkyl and substituted alkyl groups, thereby modifying the lipophilicity and steric properties of the parent molecule.
For instance, the reaction of 6-chlorobenzo[d] nih.govnih.govdioxol-5-ol with an appropriate alkyl halide in the presence of a base like potassium carbonate or sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF) or acetone (B3395972) yields the corresponding ether derivative. The nature of the introduced alkyl chain can be tailored to explore structure-activity relationships in various contexts.
Synthesis of Ester Derivatives of 6-Chlorobenzo[d]nih.govnih.govdioxol-5-ol
The synthesis of ester derivatives from 6-chlorobenzo[d] nih.govnih.govdioxol-5-ol is another common derivatization strategy, often accomplished by reacting the phenol with an acyl chloride or a carboxylic acid anhydride (B1165640) under basic conditions. researchgate.net Alternatively, coupling reactions using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) can be utilized for the direct esterification with carboxylic acids. researchgate.net These methods provide access to a broad spectrum of ester analogues with varying electronic and steric properties conferred by the acyl group.
| Reactant 1 | Reactant 2 | Reagents | Product |
| 2,3,4-Tri-O-benzyl-α-D-methylglucoside | Benzoic acid | DCC, DMAP | 2,3,4-Tri-O-benzyl-6-O-benzoyl-α-D-methylglucoside |
| 2,3,4-Tri-O-benzyl-α-D-methylglucoside | Acetic anhydride | - | 2,3,4-Tri-O-benzyl-6-O-acetyl-α-D-methylglucoside |
Functionalization at Other Aromatic Ring Positions of 6-Chlorobenzo[d]nih.govnih.govdioxol-5-ol
Beyond derivatization of the hydroxyl group, the aromatic ring of 6-chlorobenzo[d] nih.govnih.govdioxol-5-ol offers opportunities for further functionalization. Electrophilic aromatic substitution reactions can introduce various substituents, although the directing effects of the existing chloro, hydroxyl, and dioxole groups must be considered.
A related compound, 5-chloromethyl-6-nitrobenzo nih.govnih.govdioxole, has been shown to generate a 6-nitrobenzo nih.govnih.govdioxole anion in the presence of tetrakis(dimethylamino)ethylene (B1198057) (TDAE). nih.gov This anion can then react with various electrophiles, such as aromatic aldehydes and pyruvate (B1213749) derivatives, to yield diaryl alcohols, α-hydroxy esters, and α-hydroxy lactam derivatives. nih.gov This methodology demonstrates a pathway for functionalization at the position adjacent to the chloro-substituent, albeit on a nitrated analogue.
Incorporation of 6-Chlorobenzo[d]nih.govnih.govdioxol-5-ol Moieties into Complex Heterocyclic Systems
The 6-chlorobenzo[d] nih.govnih.govdioxol-5-yl moiety can be incorporated into more complex molecular architectures, particularly heterocyclic systems, which are prevalent in medicinal chemistry.
Synthesis of Pyrimidine (B1678525) Derivatives
Pyrimidine derivatives are a significant class of heterocyclic compounds with diverse biological activities. ontosight.ai The synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related species. The 6-chlorobenzo[d] nih.govnih.govdioxol-5-yl group can be introduced as a substituent on one of the precursors. For example, a chalcone (B49325) bearing the 6-chlorobenzo[d] nih.govnih.govdioxol-5-yl group could be reacted with urea (B33335) or thiourea (B124793) to form a pyrimidinone or pyrimidinethione ring.
General synthetic strategies for pyrimidine derivatives include reacting 1,3-dialkyluracil derivatives with 2,6-dichlorobenzohydroximoyl chloride to yield oxime derivatives or [3+2] cycloaddition products depending on the reaction conditions. clockss.org Suzuki cross-coupling reactions have also been employed to synthesize 6-aryl-N,N-dimethylamino-4-methoxypyrimidines from 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine and various arylboronic acids. researchgate.net
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product Class |
| 1,3-Dialkyluracil | 2,6-Dichlorobenzohydroximoyl chloride | Triethylamine (B128534), THF, room temp. | Oxime derivatives |
| 1,3-Dialkyluracil | 2,6-Dichlorobenzohydroximoyl chloride | Toluene (B28343), reflux | [3+2] Cycloaddition products |
| 4-Chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine | Arylboronic acid | Palladium tetraacetate, Ph3P, Na2CO3, n-propanol, reflux | 6-Aryl-N,N-dimethylamino-4-methoxypyrimidines |
Synthesis of Triazole Derivatives
Triazoles are another important class of nitrogen-containing heterocycles. The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne is a powerful method for the synthesis of 1,2,3-triazoles. organic-chemistry.org To incorporate the 6-chlorobenzo[d] nih.govnih.govdioxol-5-yl moiety, one could either prepare an azide or an alkyne derivative of 6-chlorobenzo[d] nih.govnih.govdioxol-5-ol and react it with a suitable partner. For instance, propargylation of the phenolic hydroxyl group would yield an alkyne that can undergo cycloaddition with various azides.
A known derivative, 8-(6-Chloro-benzo nih.govnih.govdioxol-5-ylmethyl)-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one, incorporates the 6-chlorobenzo[d] nih.govnih.govdioxol-5-yl moiety into a spiro-triazole system. nih.gov The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved through various methods, including the reaction of hydrazides with carbon disulfide and subsequent cyclization. nih.gov
| Starting Material | Reagents/Conditions | Product Class |
| Hydrazine hydrate, Carbon disulfide | H2O, reflux | 1,3,4-Thiadiazole intermediates for triazoles |
| Intermediate B1, Carbon disulfide | KOH, CH3OH, reflux | Triazole derivatives |
Synthesis of Benzo[b]nih.govnih.govdiazepine Derivatives
Benzodiazepines are a well-known class of psychoactive compounds. nih.govraco.cat The most common synthetic route involves the condensation of an o-phenylenediamine (B120857) with a 1,3-dicarbonyl compound or its equivalent. To synthesize a benzodiazepine (B76468) containing the 6-chlorobenzo[d] nih.govnih.govdioxol-5-yl group, a suitably substituted o-phenylenediamine or 1,3-dicarbonyl compound would be required.
For example, a diketone bearing the 6-chlorobenzo[d] nih.govnih.govdioxol-5-yl moiety could be condensed with an o-phenylenediamine in the presence of an acid catalyst to form the seven-membered diazepine (B8756704) ring. The synthesis of 1,5-benzodiazepines can be achieved by the condensation of o-phenylenediamines and ketones using H-MCM-22 as a catalyst in acetonitrile (B52724) at room temperature. nih.gov
| Reactant 1 | Reactant 2 | Catalyst/Solvent/Temperature | Product Class |
| o-Phenylenediamine | Acetone | H-MCM-22 / Acetonitrile / Room Temperature | 1,5-Benzodiazepine |
| Substituted o-Phenylenediamines | Various Ketones | H-MCM-22 / Acetonitrile / Room Temperature | Derivatives of 1,5-Benzodiazepine |
Synthesis of Thiazole-Containing Compounds
The synthesis of thiazole (B1198619) derivatives from chalcone precursors is a well-established method in heterocyclic chemistry. The most common approach is a variation of the Hantzsch thiazole synthesis, where the α,β-unsaturated ketone (chalcone) system reacts with a thioamide, such as thiourea, in the presence of an α-haloketone or an oxidizing agent.
A prevalent strategy involves the reaction of a chalcone derived from 6-chloropiperonal (B95519) with thiourea. The reaction typically proceeds by first halogenating the chalcone at the α-carbon, followed by cyclocondensation with thiourea. Alternatively, the chalcone can be reacted with a reagent that provides both the sulfur and nitrogen atoms required for the thiazole ring.
The general reaction involves the condensation of a chalcone with a thioamide. For example, the reaction of a (6-chlorobenzo[d] researchgate.netdokumen.pubdioxol-5-yl)-containing chalcone with thiourea under basic or acidic conditions can yield the corresponding 2-amino-4,5-diarylthiazole. The substituents on the thiazole ring can be modulated by choosing different chalcone precursors and thioamide reagents.
Table 1: General Synthesis of Thiazole Derivatives from Chalcones
| Reactant 1 | Reactant 2 | Conditions | Product Type |
|---|---|---|---|
| Chalcone | Thiourea | Ethanol, Reflux | 2-Amino-thiazole derivative |
Formation of Pyrroles, Indoles, and Isoxazoles from Related Chalcone Precursors
The versatile enone functionality of chalcones allows for their conversion into a variety of five-membered heterocyclic rings, including isoxazoles, pyrroles, and indoles, through cyclization reactions with appropriate reagents.
Isoxazole (B147169) Synthesis
The formation of isoxazoles from chalcones is a direct and efficient process. researchgate.net The reaction involves the cyclocondensation of the chalcone with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl). researchgate.net The reaction is typically carried out in an alkaline medium, such as in the presence of potassium hydroxide (B78521) or sodium acetate. The hydroxylamine attacks the β-carbon of the chalcone via Michael addition, followed by intramolecular cyclization and dehydration to yield the 3,5-disubstituted isoxazole ring. The 6-chlorobenzo[d] researchgate.netdokumen.pubdioxol-5-yl moiety from the parent chalcone would typically be found at the 5-position of the resulting isoxazole ring.
Pyrrole (B145914) and Indole (B1671886) Synthesis
The synthesis of pyrrole and indole rings from chalcone precursors is less direct than that of isoxazoles.
For pyrroles , a common route is the Paal-Knorr synthesis, which requires a 1,4-dicarbonyl compound. A chalcone can be converted into a 1,4-dicarbonyl precursor through a Michael addition reaction. For instance, the addition of a nitromethane (B149229) anion to the chalcone, followed by a Nef reaction, can generate the required 1,4-dicarbonyl intermediate, which is then cyclized with a primary amine or ammonia (B1221849) to form the pyrrole ring.
For indoles , the synthesis does not typically proceed by direct cyclization of a simple chalcone. Instead, indole-based chalcones are commonly synthesized from indole precursors, such as indole-3-carboxaldehyde, which are condensed with acetophenones. researchgate.netbohrium.com However, to form an indole ring from a chalcone framework, one would typically employ a strategy like the Fischer indole synthesis. This would involve converting the carbonyl group of the chalcone into a phenylhydrazone. This hydrazone, upon treatment with an acid catalyst (e.g., polyphosphoric acid, zinc chloride), undergoes a dokumen.pubdokumen.pub-sigmatropic rearrangement (the Fischer rearrangement) to form the indole ring. This multi-step process transforms the chalcone into a key intermediate for indole synthesis.
Table 2: General Synthesis of Five-Membered Heterocycles from Chalcones
| Target Heterocycle | Key Reagent(s) | General Method |
|---|---|---|
| Isoxazole | Hydroxylamine Hydrochloride | Cyclocondensation |
| Pyrrole | Primary Amine/Ammonia | Paal-Knorr (requires 1,4-dicarbonyl intermediate) |
Strategies for Stereoselective Synthesis of Chiral Analogs
Creating chiral analogs based on the 6-chlorobenzo[d] researchgate.netdokumen.pubdioxol-5-ol scaffold requires stereoselective synthetic methods that can control the formation of new stereocenters. dokumen.pub General strategies include the use of chiral pool synthesis, chiral auxiliaries, and asymmetric catalysis. dokumen.pubrsc.org
A key target for introducing chirality is the α,β-unsaturated system of the chalcone intermediate.
Asymmetric Hydrogenation: The double bond of the chalcone can be stereoselectively reduced using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand (e.g., BINAP). This would create a chiral center at the α- or β-position of the original enone, leading to a chiral dihydrochalcone. Similarly, the carbonyl group can be asymmetrically reduced to a chiral secondary alcohol using chiral reducing agents like those derived from boranes (e.g., CBS catalyst) or through transfer hydrogenation with a chiral catalyst.
Organocatalysis: Chiral organocatalysts can be employed to control stereochemistry. For example, the stereoselective synthesis of dihydronarciclasine (B1211861) analogues, which also contain a benzo[d] researchgate.netdokumen.pubdioxole ring, has been achieved with high enantioselectivity using chiral amine-based organocatalysts. researchgate.net This strategy could be adapted for the synthesis of chiral derivatives from 6-chloropiperonal. researchgate.net
Chiral Auxiliaries: A chiral auxiliary can be attached to the chalcone precursor to direct the stereochemical outcome of a subsequent reaction, such as a cyclization or addition reaction. researchgate.netrsc.org After the new stereocenter is formed, the auxiliary is removed, yielding an enantiomerically enriched product.
Stereoselective Cyclizations: If the chalcone is reacted to form a new ring with multiple stereocenters, diastereoselective or enantioselective cyclization methods can be used. For example, a Michael addition to the chalcone using a chiral nucleophile, followed by cyclization, can produce a cyclic product with controlled stereochemistry.
These strategies allow for the transformation of the achiral 6-chlorobenzo[d] researchgate.netdokumen.pubdioxol-5-ol framework into a diverse range of single-enantiomer chiral analogues.
Spectroscopic and Structural Elucidation of 6 Chlorobenzo D 1 2 Dioxol 5 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a powerful analytical method used to determine the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
1H NMR Chemical Shift Assignments and Proton Coupling Patterns
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the structure of a molecule by analyzing the chemical shifts and coupling patterns of hydrogen atoms. In the case of substituted benzodioxoles, the aromatic protons typically appear in the range of 6.80–6.99 ppm. ijcmas.com The methylene (B1212753) protons of the dioxole ring characteristically appear as a singlet around 5.98 ppm. ijcmas.com
For 6-Chlorobenzo[d] chemguide.co.ukrsc.orgdioxol-5-ol, the specific chemical shifts and coupling constants of the aromatic protons are influenced by the positions of the chlorine and hydroxyl groups. The hydroxyl proton itself would appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration. The two aromatic protons would likely appear as singlets due to the substitution pattern, with their exact chemical shifts influenced by the electronic effects of the substituents.
Table 1: Predicted ¹H NMR Data for 6-Chlorobenzo[d] chemguide.co.ukrsc.orgdioxol-5-ol
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-4 | 6.7 - 7.0 | s |
| H-7 | 6.7 - 7.0 | s |
| -OH | Variable | br s |
| -OCH₂O- | ~5.9 - 6.1 | s |
Note: This is a predicted data table. Actual values may vary based on experimental conditions.
13C NMR Spectral Analysis for Carbon Framework Determination
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the carbon skeleton of a molecule. In substituted benzodioxoles, the carbon of the methylene group in the dioxole ring typically resonates at a specific chemical shift. The chemical shifts of the aromatic carbons are influenced by the nature and position of the substituents. For instance, carbons bearing electron-withdrawing groups like chlorine will be deshielded and appear at a higher chemical shift, while carbons attached to electron-donating groups like the hydroxyl group will be shielded and appear at a lower chemical shift.
Table 2: Predicted ¹³C NMR Data for 6-Chlorobenzo[d] chemguide.co.ukrsc.orgdioxol-5-ol
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-4 | 105 - 115 |
| C-5 | 140 - 150 |
| C-6 | 110 - 120 |
| C-7 | 100 - 110 |
| C-3a | 140 - 150 |
| C-7a | 140 - 150 |
| -OCH₂O- | ~101 |
Note: This is a predicted data table. Actual values may vary based on experimental conditions.
Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are crucial for the unambiguous assignment of proton and carbon signals, especially in complex molecules. researchgate.net
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings within a molecule, helping to establish the connectivity of adjacent protons. For a derivative of 6-Chlorobenzo[d] chemguide.co.ukrsc.orgdioxol-5-ol with adjacent aromatic protons, COSY would show cross-peaks between these protons.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule. For example, a correlation between the methylene protons of the dioxole ring and the adjacent aromatic carbons would be observed in an HMBC spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This provides valuable information about the three-dimensional structure and stereochemistry of a molecule. researchgate.net
The combined use of these 2D NMR techniques allows for a comprehensive and detailed structural elucidation of 6-Chlorobenzo[d] chemguide.co.ukrsc.orgdioxol-5-ol and its derivatives. researchgate.netnfdi4chem.de
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. rsc.orgcsic.es For 6-Chlorobenzo[d] chemguide.co.ukrsc.orgdioxol-5-ol (C₇H₅ClO₃), the expected exact mass can be calculated. The presence of chlorine is readily identified by the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl, with an approximate intensity ratio of 3:1 for the M+ and M+2 peaks. libretexts.org HRMS is a powerful tool for confirming the molecular formula of newly synthesized compounds. nih.gov
Table 3: HRMS Data for 6-Chlorobenzo[d] chemguide.co.ukrsc.orgdioxol-5-ol
| Ion | Calculated m/z |
| [M(³⁵Cl)]+ | 172.0033 |
| [M(³⁷Cl)]+ | 173.9993 |
Note: These are calculated values. Observed values in an experiment should be very close to these.
Interpretation of Fragmentation Patterns
In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a fingerprint of the molecule's structure. chemguide.co.uklibretexts.org For aromatic compounds, the molecular ion peak is often strong due to the stability of the aromatic ring. libretexts.org
For 6-Chlorobenzo[d] chemguide.co.ukrsc.orgdioxol-5-ol, common fragmentation pathways would likely involve:
Loss of functional groups : The molecule could lose a chlorine atom, a hydroxyl group, or formaldehyde (B43269) (CH₂O) from the dioxole ring.
Ring cleavage : The benzodioxole ring system itself could fragment.
Formation of stable ions : Fragmentation often leads to the formation of particularly stable ions, which will be more abundant in the mass spectrum. libretexts.org
The analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS) techniques, is a key step in confirming the structure of the compound. fu-berlin.deresearchgate.net
Infrared (IR) Spectroscopy for Identification of Functional Groups
The characteristic IR absorption bands for the structural features of 6-Chlorobenzo[d] researchgate.netscience-softcon.dedioxol-5-ol and its derivatives can be inferred from general spectroscopic data of related compounds. Key expected absorptions include those for the O-H, C-O, C=C aromatic, and C-Cl bonds, as well as the distinctive bands for the methylenedioxy bridge.
| Functional Group | Expected Wavenumber (cm⁻¹) | Source |
| O-H (hydroxyl) | ~3200-3600 (broad) | General IR data |
| C-H (aromatic) | ~3000-3100 | General IR data |
| C=C (aromatic) | ~1450-1600 | nih.gov |
| C-O-C (dioxole) | ~1250 and 1040 | General IR data |
| O-CH₂-O | ~930 | General IR data |
| C-Cl | ~600-800 | General IR data |
| C=O (ketone in derivative) | 1657 cm⁻¹ | nih.gov |
| C=O (ester in derivative) | 1768 cm⁻¹ | nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for conjugated systems like the benzodioxole ring. The UV-Vis spectra of benzodioxole derivatives typically exhibit absorption bands corresponding to π-π* transitions. For example, studies on various substituted benzenes show characteristic absorption bands in the 220 to 300 nm region nist.gov. The specific wavelengths of maximum absorption (λmax) are influenced by the nature and position of substituents on the aromatic ring.
In a study of carbazole-based dyes, two distinct absorption bands were observed: one in the 291-316 nm region assigned to π-π* electronic excitations within the carbazole (B46965) donor, and another at longer wavelengths (343-427 nm) nist.gov. Similarly, a π-conjugated chalcone (B49325) containing a benzodioxole moiety displayed a major absorption band in the visible region at 400 nm, attributed to π-π* transitions of the carbonyl group nih.gov.
| Compound/Derivative Type | Absorption Maxima (λmax) | Transition Type | Source |
| Substituted Benzenes | 220-300 nm | π-π | nist.gov |
| Carbazole-based Dyes | 291-316 nm and 343-427 nm | π-π | nist.gov |
| π-conjugated Chalcone | ~400 nm | π-π* | nih.gov |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for 6-Chlorobenzo[d] researchgate.netscience-softcon.dedioxol-5-ol itself is not reported in the searched literature, the structures of several of its derivatives have been elucidated, providing valuable insights into the geometry of the benzodioxole core.
For example, the crystal structure of (±)-3-[(benzo[d] researchgate.netscience-softcon.dedioxol-5-yl)methyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one revealed that the 1,3-benzodioxole (B145889) ring is essentially planar researchgate.net. In another study, the crystal structure of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole showed an almost planar geometry for the molecule mdpi.com. The crystal structure of 6-methacryloylbenzo[d] researchgate.netscience-softcon.dedioxol-5-yl 4-nitrobenzenesulfonate has also been determined, providing detailed bond lengths and angles researchgate.net.
| Derivative Name | Crystal System | Space Group | Key Structural Features | Source |
| (±)-3-[(benzo[d] researchgate.netscience-softcon.dedioxol-5-yl)methyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one | Monoclinic | P2₁/c | Essentially planar 1,3-benzodioxole ring. researchgate.net | researchgate.net |
| 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole | Monoclinic | C2/c | Almost planar molecular geometry. mdpi.com | mdpi.com |
| 6-methacryloylbenzo[d] researchgate.netscience-softcon.dedioxol-5-yl 4-nitrobenzenesulfonate | Monoclinic | P2₁/c | Detailed bond distances and angles reported. researchgate.net | researchgate.net |
Thermal Analysis Techniques (e.g., TG-DTA)
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the thermal stability and decomposition behavior of materials. There is limited specific information in the searched literature regarding the thermal analysis of 6-Chlorobenzo[d] researchgate.netscience-softcon.dedioxol-5-ol.
However, studies on the thermal behavior of other benzodioxole derivatives have been conducted. For instance, the thermal decomposition of 2,3-dihydro-1,4-benzodioxin was investigated, showing decomposition routes that include the formation of o-benzoquinone and 2-methyl-1,3-benzodioxole (B76885) through a biradical intermediate rsc.org. Another study reported the thermal analysis of a benzodioxole derivative, NW-11, using TGA and DSC to determine its degradation kinetics researchgate.net. These studies suggest that the thermal stability of benzodioxole compounds is influenced by their substitution patterns.
| Compound/Derivative | Technique | Key Findings | Source |
| 2,3-dihydro-1,4-benzodioxin | Pyrolysis | Decomposition between 750 and 900 K. rsc.org | rsc.org |
| NW-11 (a benzodioxole derivative) | TG, DSC | Degradation kinetics were determined. researchgate.net | researchgate.net |
Computational Chemistry and Theoretical Studies of 6 Chlorobenzo D 1 2 Dioxol 5 Ol
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, offering a window into the electronic structure and energetic properties of molecules.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is often employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For a molecule like 6-Chlorobenzo[d] sigmaaldrich.comchemscene.comdioxol-5-ol, DFT calculations, likely using a functional such as B3LYP in conjunction with a basis set like 6-311++G(d,p), would be performed to predict its optimal geometry. researchgate.net These calculations would provide key information on bond lengths, bond angles, and dihedral angles.
The electronic properties of related benzodioxole derivatives have been studied using DFT. For instance, such calculations reveal the distribution of electron density, highlighting the influence of the electron-donating hydroxyl and dioxole groups and the electron-withdrawing chlorine atom. nih.gov This distribution is crucial in understanding the molecule's reactivity and intermolecular interactions.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) Energy Gaps
Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity.
For benzodioxole derivatives, HOMO-LUMO analysis is used to elucidate their electronic properties and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap generally suggests a higher reactivity. In the case of 6-Chlorobenzo[d] sigmaaldrich.comchemscene.comdioxol-5-ol, the presence of both electron-donating and electron-withdrawing substituents would influence the energies of these frontier orbitals. DFT calculations would be instrumental in predicting these energies and the resulting energy gap, thereby providing insights into its potential reactivity in various chemical reactions.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and intra- and intermolecular bonding interactions. wikipedia.org It provides a localized picture of the electron density in a molecule, translating the complex molecular orbitals into familiar Lewis-like structures with lone pairs and bonds. wikipedia.org
Molecular Modeling and Docking Studies to Elucidate Receptor Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ekb.eg It is extensively used in drug discovery to understand how a small molecule, or ligand, might interact with a protein's binding site.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry can be used to model the entire course of a chemical reaction, identifying the transition states and intermediates along the reaction pathway. This provides valuable insights into the reaction mechanism and the factors that control the reaction rate.
For 6-Chlorobenzo[d] sigmaaldrich.comchemscene.comdioxol-5-ol, one could theoretically model various reactions, such as electrophilic aromatic substitution or nucleophilic substitution. By calculating the energies of the reactants, products, and transition states, it is possible to determine the activation energy of the reaction. For instance, the chlorination of a benzodioxole derivative can be modeled to understand the regioselectivity of the reaction. Characterizing the transition state geometry provides a detailed picture of the bond-breaking and bond-forming processes.
Prediction of Spectroscopic Properties
Computational methods can predict various spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman spectra). These theoretical predictions can be a powerful tool for interpreting experimental spectra and confirming the structure of a synthesized compound.
For 6-Chlorobenzo[d] sigmaaldrich.comchemscene.comdioxol-5-ol, theoretical calculations of its ¹H and ¹³C NMR chemical shifts would help in the assignment of the signals in an experimental spectrum. Similarly, the calculation of its vibrational frequencies would aid in the interpretation of its infrared spectrum, with specific peaks corresponding to the stretching and bending modes of its functional groups, such as the O-H stretch, C-Cl stretch, and the vibrations of the aromatic ring and dioxole group.
In Vitro Biological Activity Studies and Mechanistic Insights Excluding Human Clinical Data
Antimicrobial Activity Evaluation of 6-Chlorobenzo[d]nih.govnih.govdioxol-5-ol Derivatives
The antimicrobial potential of derivatives of 6-Chlorobenzo[d] nih.govnih.govdioxol-5-ol has been assessed to determine their efficacy against various microbial strains.
Determination of Minimum Inhibitory Concentrations (MIC) against Microbial Strains
The minimum inhibitory concentration (MIC) is a key measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. Studies on various benzothiazole (B30560) derivatives have demonstrated their antimicrobial activities. For instance, newly synthesized benzothiazole derivatives showed MIC values ranging from 0.10 to 0.75 mg/mL against a panel of bacteria. nih.gov Another study on 6-fluoro-triazolo-benzothiazole analogues also reported their antimitotic activity. pensoft.net Similarly, some new substituted 1,3,5 triazine derivatives have shown to be effective with their MIC values.
Interactive Table: Minimum Inhibitory Concentration (MIC) of Selected Benzothiazole Derivatives
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Benzothiazole Derivative 8 | E. coli | 200-300 | nih.gov |
| Benzothiazole Derivative 2 | S. aureus | 120-250 | nih.gov |
| Benzothiazole Derivative 4 | P. aeruginosa | 200-250 | nih.gov |
| Substituted 1,3,5 triazine P3DH | Various | Not specified |
Structure-Activity Relationship (SAR) Studies in In Vitro Microbial Systems
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For antimicrobial agents, SAR studies help in designing more potent and selective drugs. Research on benzothiazole derivatives has shown that modifications to the benzothiazole scaffold can significantly impact their antimicrobial efficacy. For example, the replacement of a 6-OCF3 substituent with a 6-Cl in the benzothiazole moiety enhanced antibacterial activity against several bacterial strains, including resistant ones. nih.gov The presence of a 1,3-dioxolane (B20135) ring in various natural and synthetic drugs is also known to enhance different types of biological activities, including antimicrobial properties. researchgate.net
Anticancer Activity against Cell Lines
Derivatives of 6-Chlorobenzo[d] nih.govnih.govdioxol-5-ol have also been investigated for their potential as anticancer agents.
In Vitro Cytotoxicity Assays (e.g., IC50 values against established cancer cell lines)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In cancer research, it indicates the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro.
A study on benzo[d] nih.govnih.govdioxol-5-yl chalcones revealed promising cytotoxic activity, with IC50 values ranging from 5.24 to 63.12 μM in the MDA-MB-231 cell line. nih.gov Another study on a benzimidazole (B57391) derivative showed significant cytotoxic effects against various cancer cell lines, with IC50 values of 15.58 µM and 15.80 µM against HepG2 and A549 cell lines, respectively. jksus.org Furthermore, a series of 1-benzo nih.govnih.govdioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties were synthesized and evaluated for their anticancer activity against several cancer cell lines, with some compounds showing IC50 values ranging from 328 to 644 nM. nih.gov
Interactive Table: In Vitro Cytotoxicity (IC50) of Selected Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Benzo[d] nih.govnih.govdioxol-5-yl chalcone (B49325) 16k | MDA-MB-231 | 5.24 - 10.39 μM | nih.gov |
| Benzo[d] nih.govnih.govdioxol-5-yl chalcone 16m | MDA-MB-231 | 5.24 - 10.39 μM | nih.gov |
| Benzo[d] nih.govnih.govdioxol-5-yl chalcone 16t | MDA-MB-231 | 5.24 - 10.39 μM | nih.gov |
| Benzimidazole derivative se-182 | HepG2 | 15.58 µM | jksus.org |
| Benzimidazole derivative se-182 | A549 | 15.80 µM | jksus.org |
| 3-N-benzo nih.govnih.govnih.govoxadiazole 17 | CCRF-CEM | 328 - 644 nM | nih.gov |
Investigations into Apoptosis Induction Mechanisms
Apoptosis, or programmed cell death, is a crucial process for normal development and tissue homeostasis. Many anticancer drugs exert their effects by inducing apoptosis in cancer cells.
Research on benzo[d] nih.govnih.govdioxol-5-yl chalcones has shown that some of these compounds induce apoptosis, as evidenced by effects on cell membrane blebbing, chromatin condensation, and DNA fragmentation. nih.gov Similarly, a study on 1-benzo nih.govnih.govdioxol-5-yl-indoles found that one of the potent compounds caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells. nih.gov The induction of apoptosis by certain lichen-derived metabolites has also been confirmed through the activation of the caspase cascade. nih.gov
Enzyme Inhibition Studies (e.g., lactate (B86563) dehydrogenase inhibition by related compounds)
Enzyme inhibition is another important area of research for developing new therapeutic agents. Lactate dehydrogenase (LDH) is an enzyme that has been identified as a potential target for cancer therapy due to its role in tumor metabolism. nih.govnih.gov
Studies have explored the potential of 1,3-benzodioxole (B145889) derivatives as LDH inhibitors. nih.gov One such study reported that two synthesized compounds exhibited selective LDHA inhibition with IC50 values of 13.63 µM and 47.2 µM. nih.gov The inhibition of LDH is considered a promising strategy in cancer treatment, and natural compounds are being investigated as potential scaffolds for new anticancer agents. proceedings.science Stiripentol, an aromatic allylic alcohol with a 1,3-benzodioxole ring, has been shown to inhibit the LDH enzyme. mdpi.com
DNA Interaction Studies (e.g., DNA cleaving capacities)
A comprehensive review of scientific literature reveals a notable absence of published in vitro studies investigating the direct DNA interaction or DNA cleaving capacities of 6-Chlorobenzo[d]dioxol-5-ol. Extensive searches of chemical and biological databases have not yielded any research specifically detailing the binding affinity, intercalation, or strand scission capabilities of this compound with DNA.
Consequently, there is no available data to report on its potential to act as a DNA cleaving agent or to otherwise interact directly with the DNA molecule. This indicates a significant gap in the current understanding of the compound's mechanism of action at the molecular level. Further research would be necessary to determine if 6-Chlorobenzo[d]dioxol-5-ol possesses any genotoxic or DNA-targeting properties.
Advanced Applications in Chemical Synthesis and Materials Science Research
Role of 6-Chlorobenzo[d]nih.govchemscene.comdioxol-5-ol as a Synthetic Intermediate and Building Block
The molecular architecture of 6-Chlorobenzo[d] nih.govchemscene.comdioxol-5-ol makes it a versatile synthetic intermediate for constructing more complex molecules. The benzodioxole ring system is a common scaffold found in many bioactive natural products and pharmaceuticals. wikipedia.org The strategic placement of the chloro and hydroxyl substituents on this scaffold provides reactive handles for a variety of chemical transformations.
The hydroxyl group can undergo O-alkylation or O-acylation to introduce diverse side chains, while the chlorine atom can be displaced via nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, or Sonogashira couplings). This dual reactivity allows for the regioselective introduction of different functionalities, making it a key building block in multi-step synthetic pathways. For instance, related chlorinated benzodioxole derivatives are utilized as precursors in the synthesis of agrochemicals and pharmaceuticals due to their enhanced reactivity.
The utility of this compound as a precursor is demonstrated by the synthesis of various derivatives, such as:
(6-Chlorobenzo[d] nih.govchemscene.comdioxol-5-yl)methanol : Where the phenol (B47542) is modified, likely as a step towards further functionalization. sigmaaldrich.com
(6-Chlorobenzo[d] nih.govchemscene.comdioxol-5-yl)methanamine : Indicating the transformation of the phenol and/or subsequent modification of another part of the molecule. chemsrc.com
These transformations highlight the compound's role as a foundational element for creating a library of substituted benzodioxole molecules for various research and development purposes.
Use in Ligand Design and Coordination Chemistry
While specific studies detailing 6-Chlorobenzo[d] nih.govchemscene.comdioxol-5-ol as a standalone ligand are not prominent, its structural motifs are highly relevant to ligand design and coordination chemistry. The two oxygen atoms of the dioxole ring, along with the phenolic oxygen, can act as Lewis basic sites capable of coordinating to metal centers.
The true potential of this compound lies in its use as a building block for more sophisticated, multidentate ligands. By chemically modifying the hydroxyl and chloro positions, it can be incorporated into larger molecular frameworks designed to selectively bind specific metal ions. For example, derivatives could be synthesized to feature appended nitrogen, phosphorus, or sulfur donor atoms, creating polydentate ligands.
The broader family of heterocyclic compounds, such as benzoxazoles, oxadiazoles, and bis(oxazolines) (BOX ligands), are well-established in coordination chemistry. nih.govmdpi.comwikipedia.org Metal complexes of these ligands are employed as catalysts in a wide array of asymmetric reactions, where the ligand's structure dictates the stereochemical outcome. wikipedia.org Given the structural similarity, 6-Chlorobenzo[d] nih.govchemscene.comdioxol-5-ol represents a potential starting point for developing novel chiral ligands for asymmetric catalysis or new metal-organic frameworks (MOFs) with interesting electronic or porous properties.
Potential in Polymer and Material Science Applications
The benzodioxole moiety is a structural unit that can be incorporated into polymers to impart specific properties. Research has shown that related structures, like benzodioxinones, can be used in photoinduced polymerization processes and to create specialized polymers like telechelics, which have reactive groups at their chain ends. nih.gov
Furthermore, conjugated polymers containing heterocyclic moieties structurally similar to benzodioxole (e.g., benzothiadiazole, benzoxadiazole) have been extensively investigated for applications in organic electronics. researchgate.net These materials are used as semiconductors in devices like organic light-emitting diodes (OLEDs) and organic solar cells. The electron-rich nature of the dioxole ring could be harnessed to tune the electronic properties (e.g., the HOMO/LUMO energy levels) of a polymer backbone. By incorporating 6-Chlorobenzo[d] nih.govchemscene.comdioxol-5-ol or its derivatives into a conjugated polymer, it may be possible to influence the material's charge transport characteristics, solubility, and solid-state packing, which are all critical factors for device performance.
Applications in Agrochemical Research and Development
The 1,3-benzodioxole (B145889) group is a well-known pharmacophore in the agrochemical industry. wikipedia.org The most famous example is Piperonyl butoxide (PBO), a derivative of 1,3-benzodioxole that acts as a powerful synergist for many insecticides, including pyrethrins, pyrethroids, and carbamates. google.com PBO functions by inhibiting cytochrome P450 enzymes in insects, preventing them from metabolizing the insecticide and thus increasing its efficacy.
Given this precedent, chlorinated benzodioxole derivatives like 6-Chlorobenzo[d] nih.govchemscene.comdioxol-5-ol are of significant interest in agrochemical research. Halogenation is a common strategy in drug and pesticide discovery to enhance biological activity and modify metabolic stability. mdpi.com Research on other heterocyclic scaffolds used in agriculture, such as benzoxazoles and benzothiazoles, has shown that the introduction of chlorine atoms can lead to compounds with good antibacterial or antiviral activity. mdpi.comnih.gov Therefore, 6-Chlorobenzo[d] nih.govchemscene.comdioxol-5-ol and its derivatives are considered promising candidates for the development of new herbicides, fungicides, or insecticide synergists.
Environmental Fate and Degradation Studies of Benzo D 1 2 Dioxole Systems
Photolytic Degradation Pathways of Benzo[d]wikipedia.orgnih.govdioxole Compounds
Photolytic degradation, the breakdown of compounds by light, is a significant environmental attenuation process for many organic molecules. This process can occur directly, when the molecule absorbs light energy, or indirectly, through reactions with photochemically generated reactive species in the environment, such as hydroxyl radicals.
For many organic pollutants, heterogeneous photocatalysis is an effective degradation method. This advanced oxidation process utilizes a semiconductor catalyst, such as titanium dioxide (TiO₂), which, when activated by light, generates highly reactive hydroxyl radicals (•OH). mdpi.com These radicals can then oxidize organic compounds, leading to their degradation. mdpi.com The process involves the generation of active species like hydroxyl radicals, superoxide (B77818) radicals (•O₂⁻), and holes (h⁺) on the irradiated semiconductor surface. mdpi.com
A proposed mechanism for photocatalytic degradation involves the following steps:
Adsorption of the organic pollutant onto the surface of the photocatalyst.
Generation of electron-hole pairs in the catalyst upon light absorption.
Reaction of holes with water or hydroxide (B78521) ions to form hydroxyl radicals.
Reaction of electrons with oxygen to form superoxide radicals.
Attack of these reactive species on the organic molecule, leading to its fragmentation and eventual mineralization.
It is important to note that the presence of a chlorine atom on the aromatic ring of 6-Chlorobenzo[d] wikipedia.orgnih.govdioxol-5-ol may influence its photolytic stability and degradation products.
Biodegradation Mechanisms (e.g., microbial metabolism)
Biodegradation, the breakdown of organic matter by microorganisms, is a key process in the removal of chemical pollutants from the environment. For halogenated aromatic compounds, this process often involves enzymatic reactions that can cleave the aromatic ring and remove the halogen substituents. nih.gov The aerobic biodegradation of these compounds can generally be divided into upper, middle, and lower metabolic pathways that convert the toxic compounds into common cellular metabolites. nih.gov The most challenging step is often the dehalogenation of the molecule. nih.gov
While specific studies on the biodegradation of 6-Chlorobenzo[d] wikipedia.orgnih.govdioxol-5-ol are not found in the available literature, research on related benzodioxole structures offers potential insights. For example, Pseudomonas putida F1 has been shown to catalyze the defluorination of 2,2-Difluoro-1,3-benzodioxole (DFBD). nih.gov This process is initiated by a toluene (B28343) dioxygenase, which oxidizes the aromatic ring to form a dihydrodiol. nih.gov This intermediate can then undergo further enzymatic transformations. nih.gov
A proposed analogous pathway for the initial microbial metabolism of 6-Chlorobenzo[d] wikipedia.orgnih.govdioxol-5-ol could involve:
Dioxygenase Attack: A bacterial dioxygenase enzyme could attack the chlorinated aromatic ring, incorporating two hydroxyl groups to form a cis-dihydrodiol.
Dehydrogenation: The cis-dihydrodiol could then be converted to a dihydroxy-substituted benzodioxole by a dehydrogenase.
Ring Cleavage: The resulting catechol-like intermediate would be susceptible to ring cleavage by other enzymes, leading to the breakdown of the aromatic structure.
The presence of the chlorine atom can significantly affect the rate and feasibility of biodegradation. In some cases, the halogen can be removed early in the pathway, while in others, it may persist on metabolic intermediates. The ability of microorganisms to degrade chlorinated aromatic compounds is diverse and depends on the specific enzymes they possess. nih.gov
Persistence and Environmental Mobility Considerations
The persistence of a chemical in the environment is determined by its resistance to degradation processes, while its mobility is governed by its physical and chemical properties, such as water solubility and sorption to soil and sediment. Chlorinated aromatic hydrocarbons are a class of compounds known for their persistence in the environment. taylorandfrancis.com
Key factors influencing the persistence and mobility of compounds like 6-Chlorobenzo[d] wikipedia.orgnih.govdioxol-5-ol include:
Hydrophobicity: Chlorinated aromatic compounds are often hydrophobic, meaning they have low water solubility and a tendency to partition into organic matter in soil and sediment. wikipedia.org This can reduce their bioavailability for microbial degradation and increase their persistence.
Volatility: Semi-volatile organic compounds can undergo long-range atmospheric transport, leading to their distribution far from their original sources. nih.gov
Sorption: The extent to which a compound binds to soil and sediment particles affects its mobility in the environment. Strong sorption can limit leaching into groundwater but also make the compound less accessible for degradation.
Chlorinated polycyclic aromatic hydrocarbons (ClPAHs), which are structurally related to 6-Chlorobenzo[d] wikipedia.orgnih.govdioxol-5-ol, are known to be ubiquitous contaminants found in various environmental compartments, including air, water, and soil. researchgate.netnih.gov Their presence in these different matrices highlights the importance of considering both persistence and mobility in environmental risk assessment.
| Property | Implication for Environmental Fate |
| Water Solubility | Low solubility can lead to partitioning into sediment and biota. |
| Vapor Pressure | Determines the likelihood of atmospheric transport. |
| Octanol-Water Partition Coefficient (Kow) | High Kow suggests a tendency to bioaccumulate in fatty tissues. |
| Sorption Coefficient (Koc) | High Koc indicates strong binding to organic matter in soil and sediment, reducing mobility. |
This table presents general considerations for chlorinated aromatic compounds. Specific data for 6-Chlorobenzo[d] wikipedia.orgnih.govdioxol-5-ol is not available.
Ecotoxicological Assessment Methodologies (general, not specific hazard profiles)
Ecotoxicological assessment aims to evaluate the potential adverse effects of chemical substances on ecosystems. mdpi.com This is typically done using a battery of standardized tests on representative organisms from different trophic levels. These methods can be broadly categorized into aquatic and terrestrial toxicity tests. labanalysis.itbiobide.com
Aquatic Ecotoxicity Testing: Standardized guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) are commonly used to assess aquatic toxicity. aropha.com These tests expose organisms to the chemical in a controlled laboratory setting and measure endpoints such as mortality, growth inhibition, and reproduction. labanalysis.it
| Test Guideline | Organism | Endpoint |
| OECD 201 | Freshwater algae (e.g., Pseudokirchneriella subcapitata) | Growth inhibition labanalysis.itaropha.com |
| OECD 202 | Daphnia magna (water flea) | Immobilization (acute toxicity) labanalysis.itaropha.com |
| OECD 203 | Fish (e.g., Zebrafish, Danio rerio) | Mortality (acute toxicity) labanalysis.itaropha.com |
| OECD 211 | Daphnia magna | Reproduction (chronic toxicity) labanalysis.it |
| OECD 236 | Fish Embryo Test (FET) | Embryonic development and mortality labanalysis.it |
Terrestrial Ecotoxicity Testing: Soil ecotoxicology assesses the effects of chemicals on soil-dwelling organisms and plants. mdpi.com These tests are crucial for understanding the impact of contaminants that accumulate in the soil.
| Test Guideline | Organism/Process | Endpoint |
| OECD 207 | Earthworm (Eisenia fetida) | Acute toxicity (mortality) aropha.com |
| OECD 208 | Terrestrial Plants | Seedling emergence and growth aropha.com |
| OECD 216 | Soil Microorganisms | Nitrogen transformation activity labanalysis.it |
| OECD 222 | Earthworm (Eisenia fetida) | Reproduction (chronic toxicity) labanalysis.it |
These methodologies provide a framework for assessing the potential ecotoxicological risks of benzodioxole compounds. The results from these tests can be used to establish environmental quality standards and inform risk management decisions. Direct toxicity bioassays on whole soil or sediment, as well as indirect exposure assays using water extracts, can provide a comprehensive view of the potential ecological risk. mdpi.com
Future Directions and Emerging Research Areas for 6 Chlorobenzo D 1 2 Dioxol 5 Ol
Development of Novel and Efficient Synthetic Methodologies
The development of new and efficient methods for synthesizing 6-Chlorobenzo[d] arabjchem.orgresearchgate.netdioxol-5-ol is a primary area for future research. While its existence is confirmed with a registered CAS number (105607-67-8), detailed synthetic procedures in peer-reviewed literature are scarce. chemscene.com Future work should focus on developing methodologies that are not only high-yielding but also adhere to the principles of green chemistry.
One promising approach is the microwave-assisted synthesis, which has been successfully employed for other benzodioxole derivatives. epa.govtandfonline.comresearchgate.net This technique offers several advantages, including significantly reduced reaction times, increased yields, and the avoidance of toxic organic solvents. tandfonline.com A potential synthetic strategy could involve the reaction of a suitably substituted catechol with a chlorinating agent under microwave irradiation, possibly using a catalyst like polyphosphoric acid which can also act as a solvent. epa.govtandfonline.com
Further research into alternative synthetic routes is also warranted. This could include multi-step syntheses starting from more readily available precursors, with a focus on regioselective chlorination and hydroxylation of the benzodioxole ring. The development of a robust and scalable synthesis will be crucial for enabling further investigation into the compound's properties and potential applications.
Exploration of Undiscovered Chemical Reactivity and Transformations
The chemical reactivity of 6-Chlorobenzo[d] arabjchem.orgresearchgate.netdioxol-5-ol is largely unexplored. The presence of a hydroxyl group and a chlorine atom on the aromatic ring suggests a rich and diverse chemistry waiting to be uncovered. Future research should systematically investigate the reactivity of these functional groups to understand the compound's potential as a versatile building block in organic synthesis.
Drawing parallels with the analogous compound, 7-Chlorobenzo[d] arabjchem.orgresearchgate.netdioxol-5-ol, we can anticipate several types of reactions. The hydroxyl group can likely undergo oxidation to form a corresponding ketone or quinone derivative. Conversely, reduction of the compound could potentially lead to the removal of the chlorine atom.
Furthermore, the chlorine atom should be susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide range of other functional groups. Cross-coupling reactions, such as the Suzuki-Miyaura coupling, could also be explored to form new carbon-carbon bonds, thereby expanding the molecular complexity of derivatives that can be synthesized from this scaffold. A systematic study of these and other transformations will be essential for unlocking the full synthetic potential of 6-Chlorobenzo[d] arabjchem.orgresearchgate.netdioxol-5-ol.
Integration into Rational Drug Design Programs (excluding clinical trials)
The benzodioxole moiety is a common feature in many biologically active natural products and synthetic compounds. arabjchem.org This suggests that 6-Chlorobenzo[d] arabjchem.orgresearchgate.netdioxol-5-ol could serve as a valuable scaffold for the rational design of new therapeutic agents. Future research should focus on integrating this compound into drug discovery programs, leveraging its unique substitution pattern to explore new structure-activity relationships (SAR).
The presence of both a hydrogen bond donor (the hydroxyl group) and a halogen atom offers opportunities for specific interactions with biological targets. The chlorine atom, for instance, can participate in halogen bonding, a type of non-covalent interaction that is increasingly being recognized for its importance in ligand-protein binding.
Rational drug design efforts could involve the synthesis of a library of derivatives of 6-Chlorobenzo[d] arabjchem.orgresearchgate.netdioxol-5-ol, where the hydroxyl and chloro-positions are further functionalized. These derivatives could then be screened against a variety of biological targets to identify potential lead compounds for various diseases. Given the known biological activities of other benzodioxole derivatives, which include anticancer and antibacterial properties, these would be logical starting points for investigation. arabjchem.orgresearchgate.net
Advancements in Computational Approaches for Prediction and Mechanism Elucidation
Computational chemistry can play a pivotal role in accelerating the exploration of 6-Chlorobenzo[d] arabjchem.orgresearchgate.netdioxol-5-ol's potential. Future research should employ advanced computational methods to predict the compound's properties and to elucidate the mechanisms of its potential reactions and biological activities.
Density functional theory (DFT) calculations can be used to predict the compound's electronic structure, reactivity, and spectroscopic properties. This information can guide the design of new synthetic routes and help in the interpretation of experimental data. Molecular docking simulations can be employed to predict how derivatives of 6-Chlorobenzo[d] arabjchem.orgresearchgate.netdioxol-5-ol might bind to specific biological targets, such as enzymes or receptors. This can help to prioritize the synthesis of compounds with the highest predicted binding affinity.
Furthermore, quantum mechanics/molecular mechanics (QM/MM) methods can be used to model enzymatic reactions involving this compound, providing insights into its potential mechanism of action as an enzyme inhibitor. These computational approaches, when used in conjunction with experimental studies, can significantly streamline the process of drug discovery and development.
Sustainable Synthesis and Environmental Impact Mitigation Strategies
In line with the growing emphasis on green chemistry, future research on 6-Chlorobenzo[d] arabjchem.orgresearchgate.netdioxol-5-ol should prioritize the development of sustainable synthetic methods and strategies to mitigate its environmental impact. This involves considering the entire lifecycle of the compound, from the choice of starting materials to the disposal of waste.
As mentioned earlier, microwave-assisted synthesis is a promising green alternative to conventional heating methods. epa.govtandfonline.comresearchgate.net Other sustainable approaches could include the use of biocatalysis, where enzymes are used to carry out specific chemical transformations with high selectivity and under mild conditions. The use of greener solvents, such as water or supercritical fluids, should also be explored to minimize the use of volatile organic compounds.
A comprehensive assessment of the environmental impact of any developed synthetic route should be conducted. This includes evaluating factors such as atom economy, energy consumption, and the toxicity of reagents and byproducts. By integrating these considerations into the research and development process, it will be possible to ensure that the future applications of 6-Chlorobenzo[d] arabjchem.orgresearchgate.netdioxol-5-ol are not only scientifically valuable but also environmentally responsible.
Q & A
Basic: What synthetic methodologies are commonly employed for 6-chlorobenzo[d][1,3]dioxol-5-ol derivatives?
Answer:
The synthesis typically involves halogenation, coupling reactions, or functional group modifications. For example, Pd(OAc)₂ -catalyzed allyl-aryl cross-coupling reactions enable the introduction of propanal or pentenol substituents (e.g., 3-(6-chlorobenzo[d][1,3]dioxol-5-yl)propanal), achieved using allyl alcohol and tetrabutylammonium chloride under controlled conditions . Acid chlorides and triethylamine in chloroform are also used for acylation reactions to generate pyrazole-carbohydrazide derivatives . Multi-component reactions with aromatic aldehydes and 6-amino-uracils, catalyzed by SMA/Py/ZnO nanoparticles, yield chromeno-pyrimidinediones .
Basic: How is the purity and structural identity of synthesized derivatives validated?
Answer:
Combined spectroscopic and chromatographic methods are critical:
- ¹H NMR : Confirms substituent integration and coupling patterns (e.g., δ 5.87–5.26 ppm for allyl protons in 5-(6-chlorobenzo[d][1,3]dioxol-5-yl)pent-1-en-3-ol) .
- HPLC-MS : Verifies molecular weight and purity (>98% for STAT3/5 inhibitors like NSC 370284) .
- Elemental analysis : Validates stoichiometry in salts formed with organic/inorganic bases .
Advanced: What crystallographic challenges arise in analyzing this compound complexes?
Answer:
- Disorder and occupancy : Partial occupancies (e.g., 0.530–0.248 in Ti(IV) complexes) require refinement using software like SHELXL to resolve atomic positions .
- Enantiomer polarity : Rogers’ η and Flack’s x parameters address false chirality signals in near-centrosymmetric structures .
- Ring puckering : Cremer-Pople coordinates quantify nonplanar distortions in benzodioxole rings, critical for understanding steric effects .
Advanced: How do substituents on the benzodioxole core influence pharmacological activity?
Answer:
- Antibacterial activity : 3-tert-butyl-4,5-dihydropyrazole derivatives show enhanced activity due to lipophilic substituents improving membrane penetration .
- Cytotoxicity : Electron-withdrawing groups (e.g., chlorine) increase reactivity; 2-methoxy-6-methyl-1,4-benzoquinone derivatives exhibit IC₅₀ values of 2.8–8.7 μM against cancer cells .
- STAT3/5 inhibition : Pyrrolidin-1-yl and trimethoxyphenyl groups in NSC 370284 enhance selectivity for AML cells via hydrophobic interactions .
Methodological: How can data contradictions in structural elucidation be resolved?
Answer:
- Cross-validation : Combine X-ray crystallography (SHELX-refined coordinates ) with DFT-optimized geometries to resolve bond-length discrepancies.
- Torsion angle analysis : Compare experimental (NMR-derived) and computational (Cremer-Pople puckering ) data for ring conformers.
- Redundant spectroscopy : Use ¹³C NMR DEPT and HSQC to assign ambiguous signals in crowded spectra (e.g., diastereomeric mixtures) .
Advanced: What systematic approaches analyze hydrogen bonding in benzodioxole derivatives?
Answer:
- Graph set analysis : Etter’s formalism categorizes H-bond motifs (e.g., R₂²(8) rings) to predict packing patterns .
- Directionality metrics : Angular/geometric criteria differentiate strong (O–H···O) vs. weak (C–H···π) interactions in crystal lattices .
- Thermal displacement parameters : Anisotropic refinement in SHELXL highlights dynamic H-bond networks .
Advanced: How are selenium-containing benzodioxole derivatives synthesized and characterized?
Answer:
- Diselenide formation : Sodium borohydride reduces selenol intermediates to form stable diselenides (e.g., 1-((benzo[d][1,3]dioxol-5-yl)methyl)diselane) .
- Se–Se cleavage : Rongalite selectively generates unsymmetrical monoselenides for catalytic applications .
- X-ray crystallography : Confirms Se–Se bond lengths (~2.34 Å) and dihedral angles in diselenide crystals .
Basic: What solvents and conditions optimize benzodioxole functionalization?
Answer:
- Polar aprotic solvents : DMF or THF facilitate nucleophilic substitutions (e.g., K₂CO₃-mediated ester hydrolysis) .
- Low-temperature quenching : Prevents decomposition of Grignard adducts (e.g., vinyl magnesium bromide in allyl alcohol coupling) .
- Aqueous workup : NaHCO₃ washes remove acidic byproducts in chloroform-based acylations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
